molecular formula C26H23NO4 B2570331 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid CAS No. 2305255-95-0

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid

Cat. No.: B2570331
CAS No.: 2305255-95-0
M. Wt: 413.473
InChI Key: BHEFHSKTYGFGCE-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 3-position with a benzoic acid moiety and protected at the 1-position by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under acidic conditions and ease of removal under basic conditions . The benzoic acid functionality enhances solubility in polar solvents and enables conjugation via esterification or amidation, making it valuable in drug discovery and materials science.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)23-12-6-1-7-18(23)17-13-14-27(15-17)26(30)31-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-12,17,24H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEFHSKTYGFGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid is a synthetic compound notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in organic chemistry and biological research, particularly in peptide synthesis and drug development. The Fmoc group serves as a protective group, allowing for the selective assembly of peptides and influencing the biological activity of the resulting compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H23NO4\text{C}_{23}\text{H}_{23}\text{N}\text{O}_{4}

The mechanism of action of this compound is primarily associated with its role in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, preventing side reactions. Upon completion, the Fmoc group can be removed under mild conditions, allowing for further reactions involving the free amine group. This selective protection-deprotection strategy is crucial for constructing complex peptides that can exhibit specific biological activities.

Biological Activity

Research indicates that this compound has several biological activities:

  • Enzyme Interaction : The compound has been utilized to study enzyme mechanisms and protein interactions by incorporating it into peptide sequences, allowing researchers to probe structural and functional aspects of proteins.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. For instance, compounds with similar structures have shown significant inhibition of tumor growth in various cancer models .
  • Drug Development : The compound's ability to serve as a building block in peptide synthesis makes it valuable in developing peptide-based therapeutics. Its unique structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of compounds derived from this compound in xenograft models. The results indicated that certain derivatives exhibited up to 100% regression in tumor size when administered at optimal dosages .

CompoundDosage (mg/kg)Tumor Regression (%)
Compound A100100
Compound B5086
ControlN/A0

Case Study 2: Peptide Synthesis

In a separate study focusing on peptide synthesis, researchers utilized this compound to create a series of peptides that were evaluated for their binding affinity to specific receptors involved in cell signaling pathways. The incorporation of the Fmoc-protected pyrrolidine moiety facilitated the formation of cyclic peptides with enhanced stability and potency .

Research Findings

Recent research has highlighted the versatility of this compound in various applications:

  • Peptide Synthesis : The Fmoc group allows for efficient assembly of peptides, which are crucial in drug discovery.
  • Biological Assays : Compounds derived from this structure have been tested in various biological assays, showing promising results in terms of cellular activity and specificity against target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Heterocycle Modifications
  • Piperidine Derivatives :

    • Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) .
    • Comparison: Replacing pyrrolidine (5-membered) with piperazine (6-membered, two nitrogens) increases conformational flexibility and basicity. Piperazine derivatives exhibit enhanced water solubility due to additional hydrogen-bonding sites.
    • Applications: More suited for targeting receptors requiring extended binding pockets.
  • Azetidine Derivatives :

    • Example: (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS: 849928-23-0) .
    • Comparison: The 4-membered azetidine ring introduces significant ring strain, increasing reactivity but reducing stability. This strain can be exploited in prodrug activation strategies.
Functional Group Replacements
  • Oxadiazole-Containing Analogs :

    • Example: 5-[1-(Fmoc)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxylic acid (CAS: 2090345-72-3) .
    • Comparison: Replacing benzoic acid with an oxadiazole ring introduces aromaticity and polarity. Oxadiazoles are electron-deficient, enhancing π-π stacking interactions in drug-receptor binding .
  • Thiol-Functionalized Derivatives: Example: (R)-2-(Fmoc-amino)-3-mercaptopropanoic acid (CAS: 135248-89-4) . Comparison: The thiol (-SH) group enables disulfide bond formation, critical in peptide cyclization. However, thiols are prone to oxidation, requiring inert handling conditions compared to the stable benzoic acid.

Physicochemical Properties

Property Target Compound Piperazine Analog Azetidine Analog Oxadiazole Analog
Molecular Weight ~397.4 g/mol (estimated) 367.4 g/mol 307.3 g/mol 402.4 g/mol
Solubility Moderate (polar solvents) High (due to piperazine) Low (ring strain) Moderate (oxadiazole polarity)
Acidity (pKa) ~4.2 (benzoic acid) ~3.8 (acetic acid) ~2.5 (carboxylic acid) ~3.5 (oxadiazole acidity)
Stability Stable under acidic conditions Base-sensitive (Fmoc cleavage) Prone to ring-opening Stable under neutral conditions

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